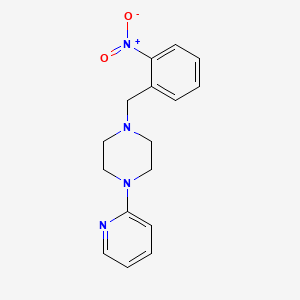![molecular formula C23H16BrFN4 B5702238 4-fluorobenzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5702238.png)
4-fluorobenzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluorobenzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl] hydrazone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is widely used in the synthesis of various pharmaceuticals, including anti-cancer drugs and anti-inflammatory agents.
Mechanism of Action
The mechanism of action of 4-fluorobenzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl] hydrazone is not fully understood. However, several studies have suggested that this compound exerts its anti-cancer and anti-inflammatory effects by inhibiting various cellular pathways involved in cell proliferation and inflammation. Specifically, this compound has been shown to inhibit the activity of several enzymes involved in these pathways, including cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB).
Biochemical and Physiological Effects:
4-fluorobenzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl] hydrazone has several biochemical and physiological effects. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the production of various pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These effects make this compound a potential candidate for the treatment of cancer and inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-fluorobenzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl] hydrazone in lab experiments is its relatively simple synthesis method. Additionally, this compound exhibits potent anti-cancer and anti-inflammatory activity, making it a useful tool for studying these diseases. However, one limitation of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the use of 4-fluorobenzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl] hydrazone in scientific research. One potential direction is the development of novel anti-cancer and anti-inflammatory drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its potential targets in cancer and inflammation pathways. Finally, more research is needed to determine the safety and toxicity of this compound in vivo, which will be essential for its future clinical development.
Synthesis Methods
The synthesis of 4-fluorobenzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl] hydrazone is a relatively simple process. The starting materials required for the synthesis are 4-fluorobenzaldehyde, 4-bromobenzophenone, and 2-amino-4-phenylpyrimidine. These materials are reacted in the presence of a suitable catalyst, such as triethylamine, to yield the desired product. The reaction is typically carried out under reflux conditions in a suitable solvent, such as ethanol or methanol.
Scientific Research Applications
4-fluorobenzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl] hydrazone has several potential applications in scientific research. One of the most significant applications of this compound is in the synthesis of anti-cancer drugs. Several studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
4-(4-bromophenyl)-N-[(E)-(4-fluorophenyl)methylideneamino]-6-phenylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrFN4/c24-19-10-8-18(9-11-19)22-14-21(17-4-2-1-3-5-17)27-23(28-22)29-26-15-16-6-12-20(25)13-7-16/h1-15H,(H,27,28,29)/b26-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGENSSCHPZMKAA-CVKSISIWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NN=CC3=CC=C(C=C3)F)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N/N=C/C3=CC=C(C=C3)F)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

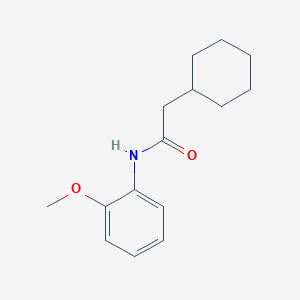
![N-[4-(benzyloxy)phenyl]-N'-cyclopropylthiourea](/img/structure/B5702157.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide](/img/structure/B5702168.png)
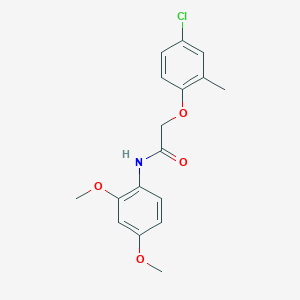
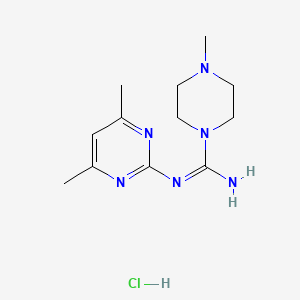

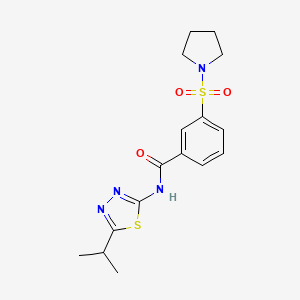
![2-hydrazino-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5702221.png)


![4-[(1H-benzimidazol-2-ylmethyl)thio]-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B5702250.png)
![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5702263.png)
